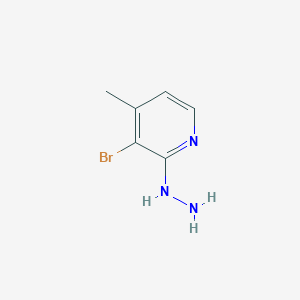
3-Bromo-2-hydrazinyl-4-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-hydrazinyl-4-methylpyridine is a chemical compound with the molecular formula C6H8BrN3 It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-hydrazinyl-4-methylpyridine typically involves the bromination of 4-methylpyridine followed by the introduction of a hydrazine group. One common method starts with 3-amino-4-methylpyridine, which is treated with hydrogen bromide and bromine at low temperatures to form 3-bromo-4-methylpyridine. This intermediate is then reacted with hydrazine to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2-hydrazinyl-4-methylpyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The hydrazine group can participate in redox reactions.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can modify the hydrazine group to form different functional groups.
Applications De Recherche Scientifique
3-Bromo-2-hydrazinyl-4-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and other biologically active molecules.
Industry: It can be used in the production of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Bromo-2-hydrazinyl-4-methylpyridine depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with particular receptors. The hydrazine group can form covalent bonds with active sites in enzymes, thereby inhibiting their activity. The bromine atom can also participate in interactions with biological molecules, affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-4-methylpyridine: This compound is similar but lacks the hydrazine group, making it less reactive in certain types of reactions.
4-Methyl-3-bromopyridine: Another similar compound, differing in the position of the bromine atom.
3-Bromo-2-methylpyridine: Similar structure but with a methyl group instead of a hydrazine group.
Uniqueness
3-Bromo-2-hydrazinyl-4-methylpyridine is unique due to the presence of both a bromine atom and a hydrazine group. This combination allows it to participate in a wider range of chemical reactions compared to its analogs. The hydrazine group, in particular, provides additional reactivity, making it useful in the synthesis of more complex molecules and in biological applications.
Propriétés
Formule moléculaire |
C6H8BrN3 |
|---|---|
Poids moléculaire |
202.05 g/mol |
Nom IUPAC |
(3-bromo-4-methylpyridin-2-yl)hydrazine |
InChI |
InChI=1S/C6H8BrN3/c1-4-2-3-9-6(10-8)5(4)7/h2-3H,8H2,1H3,(H,9,10) |
Clé InChI |
HCNJNOGZNOKAJR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC=C1)NN)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



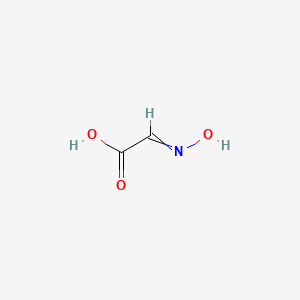
![1-Boc-3-[(4-bromo-phenylamino)-methyl]-piperidine](/img/structure/B12441965.png)
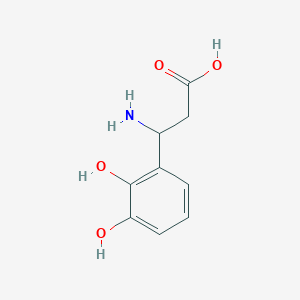

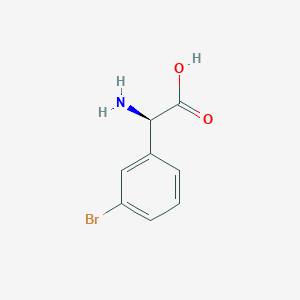

![4'-(Azidomethyl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B12441999.png)
![2-chloro-1-(3-morpholinopropyl)-1H-benzo[d]imidazole](/img/structure/B12442002.png)
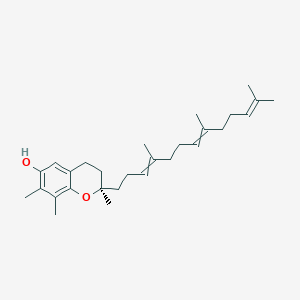
![3'-Isopropylamino-5'-trifluoromethyl[1,1'-biphenyl]-2-OL](/img/structure/B12442011.png)
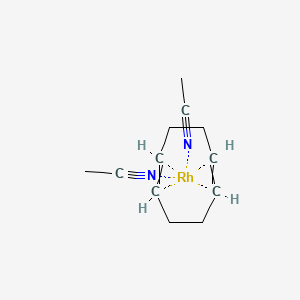
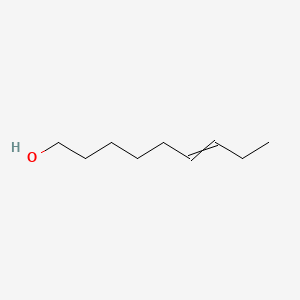
![5-[4-(Dimethylamino)phenyl]penta-2,4-dienal](/img/structure/B12442055.png)
